Cas no 2013871-07-1 (2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide)

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is a specialized organic compound featuring a chloro-substituted propanamide backbone linked to a methylated pyrazole moiety. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of both chloro and pyrazole groups enhances its utility in nucleophilic substitution reactions and heterocyclic derivatization. Its stability under controlled conditions and well-defined purity make it a reliable reagent for research and industrial processes. The compound is typically handled under inert conditions to preserve its integrity and reactivity.
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide structure
2013871-07-1 structure
Product name:2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
CAS No:2013871-07-1
MF:C9H14ClN3O
MW:215.679960727692
CID:5406872

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
    • Inchi: 1S/C9H14ClN3O/c1-7(10)9(14)12(2)6-8-4-5-11-13(8)3/h4-5,7H,6H2,1-3H3
    • InChI Key: JNFFUAMIWUNOGC-UHFFFAOYSA-N
    • SMILES: C(N(C)CC1N(C)N=CC=1)(=O)C(Cl)C

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 352.1±32.0 °C(Predicted)
  • pka: 2.17±0.10(Predicted)

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5468656-0.05g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-5468656-10.0g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-5468656-5.0g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-5468656-0.5g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-5468656-1.0g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-5468656-2.5g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-5468656-0.1g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-5468656-0.25g
2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
2013871-07-1 95.0%
0.25g
$642.0 2025-03-15

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide Related Literature

Additional information on 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide: A Comprehensive Overview

The compound with CAS number 2013871-07-1, commonly referred to as 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound has garnered significant attention due to its unique structural properties and potential biological activities. In this article, we delve into the details of its structure, synthesis, applications, and recent advancements in its research.

Structure and Properties: The molecular structure of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is characterized by a central propanamide group substituted with a chlorine atom at the second position. The molecule also features a methyl group attached to the nitrogen atom, along with a pyrazole ring system that adds complexity and reactivity to the compound. The presence of the pyrazole ring, a five-membered aromatic heterocycle, contributes significantly to the molecule's electronic properties and makes it a versatile building block for various chemical reactions.

Synthesis and Characterization: The synthesis of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide involves a series of well-defined chemical reactions, including nucleophilic substitutions, amide bond formations, and cyclizations. Recent studies have focused on optimizing the reaction conditions to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. The compound has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, providing insights into its three-dimensional structure and conformational preferences.

Applications in Pharmaceutical Research: One of the most promising applications of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide lies in the field of drug discovery. Its structural versatility allows it to serve as a lead compound for designing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. Recent research has highlighted its potential as an inhibitor of key enzymes involved in cellular signaling pathways, making it a valuable tool in anti-cancer drug development.

Environmental Impact and Safety Considerations: As with any chemical compound, understanding the environmental impact and safety profile of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is crucial for its responsible use. Studies have been conducted to assess its biodegradability, toxicity to aquatic organisms, and potential for bioaccumulation. These findings are essential for regulatory compliance and ensuring sustainable practices in its production and application.

Future Directions: The ongoing research on 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-y l)meth yl]propanamide continues to uncover new insights into its chemical behavior and biological effects. Collaborative efforts between academic institutions and industry partners are driving innovations in its synthesis methods, application development, and safety evaluation. As technology advances, particularly in areas like computational chemistry and high-throughput screening, the potential for this compound to contribute to groundbreaking discoveries remains immense.

In conclusion, 2-Chloro-N-methyl-N -[( ̃m eth yl - ̃m eth yl - ̃py raz ol - ̃5 - y l ) meth yl ] pr o p an am id e stands as a testament to the intricate beauty of organic chemistry. Its complex structure, versatile reactivity, and wide-ranging applications make it a subject of enduring interest for researchers across disciplines. As we move forward, continued exploration of this compound will undoubtedly yield new opportunities for scientific advancement and practical innovation.

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